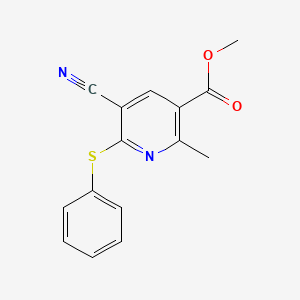

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate

Description

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-phenylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOINKPYDFDGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate typically involves the reaction of 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate

Biological Activity

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and features a pyridine ring with several functional groups, including a cyano group, a methyl group, and a phenylsulfanyl group. These structural characteristics contribute to its reactivity and biological properties.

Research indicates that similar compounds exhibit various biological activities, including:

- Anti-inflammatory effects : Compounds with similar structures often modulate inflammatory pathways.

- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer activity : Certain nicotinate derivatives are being explored for their potential to inhibit cancer cell proliferation.

The specific mechanisms by which this compound exerts its effects remain to be fully elucidated, necessitating further investigation into its pharmacological profile .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release. |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | May inhibit the growth of various cancer cell lines; further studies are needed for validation. |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study on related compounds indicated that modifications in the phenylsulfanyl group could enhance anti-inflammatory effects by altering lipophilicity, which influences cellular interactions .

- Antimicrobial Properties : Similar compounds demonstrated significant antimicrobial activity against clinically relevant strains, suggesting that this compound may possess comparable properties .

- Anticancer Activity : Preliminary research suggests potential anticancer effects; however, comprehensive studies are necessary to confirm these findings and explore the underlying mechanisms .

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

- In vitro and in vivo studies : To validate the compound's efficacy and safety profile.

- Mechanistic studies : To elucidate how the compound interacts with specific molecular targets.

- Structure-activity relationship (SAR) analysis : To optimize the compound for enhanced biological activity.

Comparison with Similar Compounds

The structural and functional nuances of Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate can be contextualized by comparing it to analogs with variations in substituents, ester groups, or heteroatoms. Below is a detailed analysis:

Substituent Variations at Position 6

Key Observations :

- The 2,4-dichlorophenylsulfanyl analog exhibits increased molecular weight and lipophilicity due to chlorine atoms, which may enhance membrane permeability but reduce aqueous solubility .

- The methylsulfanyl substituent in 5-Methyl-6-methylsulfanyl-nicotinic acid reduces steric hindrance, favoring interactions with compact binding pockets .

Ester Group Modifications

Key Observations :

- Ethyl esters (e.g., Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate) may offer slower hydrolysis rates compared to methyl esters, affecting drug release kinetics .

Heteroatom and Electronic Effects

- Fluorine Substitution: The introduction of fluorine (e.g., in 4-fluorophenoxy analogs) enhances electronegativity, reduces basicity of adjacent amines, and improves metabolic stability by resisting oxidative degradation .

- Sulfur vs.

Q & A

Synthesis and Structural Characterization

Basic Question: What are the standard synthetic routes for preparing methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate, and how are intermediates validated? Methodological Answer:

- Synthetic Route : The compound can be synthesized via nucleophilic substitution at the 6-position of the pyridine ring. A thiophenol group (phenylsulfanyl) is introduced using a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) under reflux. The methyl ester and cyano groups are typically introduced during ring closure or via post-functionalization .

- Intermediate Validation : Key intermediates (e.g., 6-chloro precursors) are validated using ¹H/¹³C NMR to confirm regioselectivity, while mass spectrometry (ESI-MS) ensures molecular weight accuracy. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Question: How can competing side reactions (e.g., disulfide formation or ester hydrolysis) be minimized during the introduction of the phenylsulfanyl group? Methodological Answer:

- Side Reaction Mitigation : Use degassed solvents to prevent oxidation of the thiolate intermediate. Add a catalytic amount of a radical scavenger (e.g., TEMPO) to suppress disulfide formation. Maintain a pH < 8 to avoid ester hydrolysis, as higher pH promotes nucleophilic attack on the ester carbonyl .

- Real-Time Monitoring : Employ in-situ FTIR to track the disappearance of the thiol (-SH) peak at ~2550 cm⁻¹ and confirm reaction progression .

Analytical and Spectroscopic Characterization

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

- NMR Analysis : ¹H NMR will show characteristic signals for the methyl ester (δ ~3.9 ppm, singlet) and phenylsulfanyl group (δ ~7.3–7.5 ppm, multiplet). ¹³C NMR confirms the nitrile (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular ion [M+H]⁺. Fragmentation patterns distinguish positional isomers (e.g., 5-cyano vs. 6-cyano derivatives) .

Advanced Question: How can conflicting crystallographic and spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound? Methodological Answer:

- Crystallographic Refinement : Perform single-crystal X-ray diffraction to resolve ambiguities in substituent orientation. Compare experimental data with DFT-optimized structures (e.g., using Gaussian at the B3LYP/6-31G* level) to validate bond angles and torsional strain .

- NOE Analysis : Use 2D NOESY to identify spatial proximity between the phenylsulfanyl group and adjacent substituents. For example, cross-peaks between the methyl group (C-2) and aromatic protons confirm steric crowding .

Pharmacological and Biological Evaluation

Basic Question: What in vitro assays are suitable for assessing the bioactivity of this compound? Methodological Answer:

- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method, monitoring thiocholine production at 412 nm. IC₅₀ values are calculated via nonlinear regression of dose-response curves .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track cellular internalization in HEK-293 or SH-SY5Y cell lines via confocal microscopy .

Advanced Question: How do pharmacokinetic properties (e.g., ester hydrolysis) influence the compound’s bioavailability in preclinical models? Methodological Answer:

- Metabolic Stability : Incubate with human liver microsomes (HLM) to measure ester hydrolysis rates. LC-MS/MS quantifies nicotinic acid (hydrolysis product) and residual parent compound .

- In Vivo Correlation : Administer the compound to rodent models and collect plasma samples at timed intervals. Compare AUC (area under the curve) for oral vs. intravenous routes to assess first-pass metabolism .

Data Contradictions and Reproducibility

Advanced Question: How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)? Methodological Answer:

- Standardized Protocols : Replicate assays using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (e.g., recombinant human AChE vs. bovine AChE).

- Batch Variability Analysis : Compare results across multiple synthetic batches to rule out impurities. For example, residual DMF (>0.1%) can artificially suppress enzyme activity .

Safety and Handling in Laboratory Settings

Basic Question: What safety precautions are essential when handling this compound? Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid latex gloves, as they degrade in organic solvents .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HCN from nitrile degradation) .

Advanced Question: What emergency protocols apply in case of accidental exposure to this compound? Methodological Answer:

- Dermal Exposure : Immediately rinse with water for 15 minutes, followed by 1% acetic acid to neutralize residual base. Seek medical evaluation for potential cyanide toxicity if nitrile hydrolysis is suspected .

- Spill Management : Absorb with vermiculite or sand, then treat with a 10% sodium hypochlorite solution to oxidize sulfanyl groups .

Computational and Molecular Modeling

Advanced Question: How can molecular docking predict the binding affinity of this compound to target proteins? Methodological Answer:

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of AChE (PDB: 4EY7). Parameterize the force field for sulfur and nitrile interactions.

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy. Validate predictions with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.